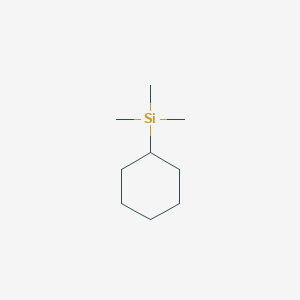

Cyclohexyltrimethylsilane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10151-74-3 |

|---|---|

Molecular Formula |

C9H20Si |

Molecular Weight |

156.34 g/mol |

IUPAC Name |

cyclohexyl(trimethyl)silane |

InChI |

InChI=1S/C9H20Si/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |

InChI Key |

OOHJXNKKHVHEFP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyltrimethylsilane and Its Derivatives

Direct Synthesis of Cyclohexyltrimethylsilane

The direct formation of the cyclohexyl-silicon bond to yield this compound can be accomplished through several established synthetic methods.

Hydrosilylation Approaches for the Formation of Cyclohexyl-Silicon Bonds

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a prominent method for creating carbon-silicon bonds. google.comwikipedia.org In the context of this compound synthesis, this typically involves the reaction of cyclohexene (B86901) with a trimethylsilyl (B98337) source.

One notable approach is transfer hydrosilylation. For instance, cyclohexene can be hydrosilylated using cyclohexa-2,5-dien-1-yltrimethylsilane in the presence of a strong Lewis acid catalyst. This method results in the formation of this compound in good yields. google.comgoogle.com The reaction proceeds with the concomitant formation of an arene solvent, which can be easily removed from the reaction mixture. google.com This ionic transfer hydrosilylation is often catalyzed by Lewis acids such as tris(pentafluorophenyl)borane (B72294) or aluminum chloride at ambient temperatures. google.comgoogle.com

| Reactants | Catalyst | Product | Yield | Reference |

| Cyclohexene, Cyclohexa-2,5-dien-1-yltrimethylsilane | Strong Lewis Acid (e.g., B(C6F5)3, AlCl3) | This compound | 61% | google.comgoogle.com |

| Oct-1-ene, Cyclohexa-2,5-dien-1-yltrimethylsilane | Strong Lewis Acid | Trimethyl(octyl)silane | 84% | google.com |

Catalytic hydrosilylation using transition metal complexes is another widely employed strategy. wikipedia.org While platinum-based catalysts are historically significant, research into catalysts based on more abundant and less expensive metals is ongoing. google.comnih.gov The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the formation of a metal complex containing a hydride, a silyl (B83357) ligand, and the alkene substrate. wikipedia.org

Grignard and Organolithium Reagent Mediated Routes

The use of organometallic reagents, specifically Grignard and organolithium compounds, provides a classic and effective means of forming the cyclohexyl-silicon bond.

Grignard Reagents: Cyclohexylmagnesium halides (Grignard reagents) react with a trimethylsilyl halide, typically trimethylsilyl chloride, to produce this compound. wikipedia.orgorganic-chemistry.org The Grignard reagent is prepared by reacting a cyclohexyl halide with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgudel.edu The subsequent reaction with trimethylsilyl chloride is a nucleophilic substitution at the silicon atom.

Organolithium Reagents: Similarly, cyclohexyllithium can be used as a potent nucleophile to attack trimethylsilyl chloride. libretexts.orgmt.com Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.orgslideshare.net They are typically prepared by reacting a cyclohexyl halide with lithium metal. libretexts.orgpsu.edu

| Organometallic Reagent | Electrophile | Product | Reference |

| Cyclohexylmagnesium halide | Trimethylsilyl chloride | This compound | wikipedia.orgorganic-chemistry.org |

| Cyclohexyllithium | Trimethylsilyl chloride | This compound | libretexts.orgmt.com |

Alternative Catalytic and Non-Catalytic Preparations

Beyond the primary methods, other catalytic and non-catalytic strategies exist for the synthesis of this compound. For example, hydrogenation of (4-methylphenyl)trimethylsilane can yield predominantly cis-4-methylthis compound. researchgate.net While not a direct synthesis of the parent compound, this demonstrates the utility of hydrogenation in producing substituted derivatives.

Functionalization and Derivatization Strategies

Once synthesized, this compound can be further modified to introduce new functional groups on either the cyclohexyl ring or the trimethylsilyl moiety. Derivatization is a key process for enhancing the utility of a compound in various applications, such as improving volatility for mass spectrometry analysis. nih.govelsevierpure.com

Site-Selective Functionalization of the Cyclohexyl Moiety

Achieving site-selective functionalization of C-H bonds on the cyclohexyl ring is a significant challenge in organic synthesis. rsc.org Directing group strategies are often employed to control the position of functionalization. rsc.orgnih.gov While specific examples for the direct, site-selective functionalization of the cyclohexyl ring in this compound are not extensively detailed in the provided context, the general principles of C-H activation chemistry would apply. This could involve the use of catalysts that can differentiate between the various C-H bonds on the cyclohexane (B81311) ring based on steric or electronic factors. nih.govresearchgate.net

Modification of the Trimethylsilyl Group (Si-Me Bond Cleavage)

The trimethylsilyl (TMS) group, while generally inert, can be modified under certain conditions. wikipedia.orgebi.ac.uk The cleavage of a silicon-methyl (Si-Me) bond is less common than the cleavage of the silicon-cyclohexyl bond but can be achieved.

More commonly, the entire trimethylsilyl group can be cleaved from the cyclohexyl ring. For example, the Si-C bond in related systems can be cleaved under specific photochemical conditions. nih.govrsc.org Additionally, the cleavage of Si-O-Si bonds in related siloxane structures can be influenced by neighboring functional groups. nih.gov While direct Si-Me cleavage in this compound is not a routine transformation, the broader chemistry of organosilanes suggests possibilities for such modifications under specific, often harsh, reaction conditions. The cleavage of Si-Si bonds, for instance, can be achieved using Group 1 metals. encyclopedia.pub

Synthesis of Silylated Cycloalkenes as Precursors

The synthesis of silylated cycloalkenes is a critical step in the formation of various organosilicon compounds, including this compound. Two prominent methods for achieving this are the Wurtz-Fittig coupling reaction and the catalytic hydrosilylation of cycloalkenes.

The Wurtz-Fittig coupling reaction offers a robust method for the formation of carbon-silicon bonds. In a notable application, 1-trimethylsilyl-2-arylcyclohexenes have been synthesized from 1-bromo-2-chlorocyclohexene. This sequential process first involves a Suzuki cross-coupling of the starting dihalocyclohexene with an aryl boronic acid to yield a 1-chloro-2-arylcyclohexene. Subsequently, a Wurtz-Fittig coupling reaction with metallic sodium and chlorotrimethylsilane (B32843) in an anhydrous ether solvent affords the desired 1-trimethylsilyl-2-arylcyclohexene in good yields, ranging from 65-87%. researchgate.netcore.ac.uk This method is particularly versatile, allowing for the introduction of various aryl groups onto the cyclohexene ring.

Another powerful technique for the synthesis of this compound is the hydrosilylation of cyclohexene. This reaction involves the addition of a silicon-hydride bond across the double bond of the cycloalkene. Rhenium complexes have emerged as effective catalysts for this transformation. For instance, a rhenium mono-nitrosyl complex has been shown to catalyze the hydrosilylation of cyclohexene. mdpi.comencyclopedia.pub Theoretical studies have also explored this process using ethylene (B1197577) and trimethylsilane (B1584522) as model reactants to elucidate the reaction mechanism. mdpi.com The reaction conditions for the rhenium-catalyzed hydrosilylation of cyclohexene typically involve moderate temperatures and reaction times. mdpi.comencyclopedia.pub

Table 1: Synthesis of Silylated Cycloalkenes

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|

Generation of Silsesquioxane Architectures from this compound Precursors

Silsesquioxanes are a class of organosilicon compounds with the general formula [RSiO₃/₂]ₙ, which can form cage-like or polymeric structures. The use of cyclohexyl-containing silanes as precursors allows for the synthesis of silsesquioxanes with bulky, aliphatic substituents, influencing their physical and chemical properties.

A primary method for the synthesis of these architectures is the hydrolysis and condensation of organotrichlorosilanes. For instance, the slow hydrolysis of trichlorocyclohexylsilane (C₆H₁₁SiCl₃) over several months can yield a partially condensed silsesquioxane, the trisilanol Cy₇Si₇O₉(OH)₃. wikipedia.org This intermediate is a valuable building block for the synthesis of more complex, fully condensed silsesquioxane cages or for the creation of metallosilsesquioxanes. wikipedia.org The general idealized synthesis from an organotrichlorosilane proceeds as follows:

8 RSiCl₃ + 12 H₂O → [RSiO₃/₂]₈ + 24 HCl wikipedia.org

This reaction highlights the formation of a cubic T₈ cage structure, a common motif in silsesquioxane chemistry.

Furthermore, functionalized cyclohexyl silsesquioxanes can be synthesized to create even more complex structures. An example is the synthesis of monovinylhepta(cyclohexyl)silsesquioxane. This was achieved with a moderate yield of 37% through a Heck coupling reaction mediated by a palladium catalyst. nih.gov An alternative route involves the stoichiometric hydrolytic condensation of hepta(cyclohexyl)silsesquioxane trisilanol with a corresponding trimethoxysilylpropyl pyrylene diimide, although this method provides a lower yield of 23%. nih.gov These synthetic strategies demonstrate the utility of cyclohexyl-substituted silane (B1218182) precursors in constructing tailored silsesquioxane architectures with specific functionalities.

Table 2: Synthesis of Cyclohexyl-Silsesquioxane Architectures

| Precursor | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Trichlorocyclohexylsilane | Slow Hydrolysis | Hepta(cyclohexyl)trisilanolsilsesquioxane (Cy₇Si₇O₉(OH)₃) | Not Reported | wikipedia.org |

| Hepta(cyclohexyl)silsesquioxane trisilanol and p-iodophenyl pyrylene diimide | Heck Coupling | Monovinylhepta(cyclohexyl)silsesquioxane | 37 | nih.gov |

| Hepta(cyclohexyl)silsesquioxane trisilanol and trimethoxysilylpropyl pyrylene diimide | Hydrolytic Condensation | Monovinylhepta(cyclohexyl)silsesquioxane | 23 | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Cyclohexyltrimethylsilane

Reactions as a Substrate for Carbon-Carbon Bond Formation

The utility of cyclohexyltrimethylsilane and its derivatives as substrates is notable in several key synthetic reactions that lead to the formation of new carbon-carbon bonds.

Mukaiyama-Aldol and Ene-Type Reactions

The Mukaiyama aldol (B89426) addition is a powerful method in organic synthesis for forming carbon-carbon bonds by reacting a silyl (B83357) enol ether with a carbonyl compound, such as an aldehyde or ketone, in the presence of a Lewis acid. rsc.orgdntb.gov.ua While this compound itself is not the direct precursor, its corresponding silyl enol ether, 1-(trimethylsiloxy)cyclohexene, derived from cyclohexanone, is a classic substrate in this reaction. researchgate.net

The general mechanism involves the activation of the carbonyl compound by a Lewis acid, typically a titanium salt like titanium tetrachloride (TiCl₄), making it more susceptible to nucleophilic attack. rsc.org The silyl enol ether then attacks the activated carbonyl carbon. A subsequent workup step removes the silyl group, yielding a β-hydroxy ketone or aldehyde, known as an aldol adduct. rsc.orgrsc.org The reaction proceeds through an open transition state, and the resulting stereochemistry can be influenced by the reaction conditions, substrates, and the specific Lewis acid used. rsc.org The development of catalytic and asymmetric versions has significantly broadened the scope and application of this reaction in the synthesis of complex molecules. dntb.gov.uaresearchgate.net

Decarboxylative C(sp³)–Si Coupling Reactions

Decarboxylative cross-coupling reactions have emerged as a significant strategy for forming carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as starting materials. nih.gov These reactions can proceed through either radical or ionic pathways. nih.gov In the context of forming a C(sp³)–Si bond, such a reaction would conceptually involve the coupling of a molecule containing a C(sp³) carboxylic acid with a suitable silicon-based reagent.

Modern methods often employ transition metal catalysis, such as nickel or silver, to facilitate the coupling. organic-chemistry.orgnih.gov For instance, a tandem photoredox and copper catalysis has been reported for the decarboxylative C(sp³)–O coupling of alkyl N-hydroxyphthalimide esters with phenols under mild conditions. rsc.org While direct, general methods for decarboxylative C(sp³)–Si coupling are not as prominently documented, the principles of these reactions provide a framework. Such a transformation would likely require the generation of an alkyl radical or carbanion from the carboxylic acid, which would then be intercepted by a silicon electrophile or a silicon-centered nucleophile in a metal-catalyzed cycle. nih.gov The development of such a protocol would offer a novel disconnection for the synthesis of organosilanes like this compound.

Electrophilic Substitution and Si-Me Bond Scission

The silicon-carbon bond in alkyltrimethylsilanes is susceptible to cleavage by electrophiles, a reaction known as protodesilylation when the electrophile is a proton. rsc.org This reaction can be catalyzed by acids and is a fundamental process in organosilane chemistry. The mechanism often involves the protonation of one of the carbon atoms attached to the silicon, leading to a cationic intermediate which then eliminates the silyl group.

In the case of this compound, electrophilic attack can theoretically lead to the cleavage of either the Si-cyclohexyl bond or one of the Si-methyl bonds. The relative ease of cleavage depends on the stability of the potential carbocation formed. Base-catalyzed protodesilylation of various organosilanes has also been achieved using catalysts like potassium trimethylsilanolate (KOTMS) under mild conditions, showing broad functional group compatibility. rsc.org Furthermore, recent advances have demonstrated the functionalization of the α-C(sp³)–H bond of alkyl silanes without causing desilylation by merging photoredox and chiral Lewis acid catalysis, highlighting the possibility of selective transformations.

Participation in Radical Processes

This compound can be involved in radical processes, where the stability of the resulting radicals plays a key role. Theoretical studies on related structures suggest that transition states in certain reactions can be conceptualized as interacting radical processes. Radical reactions are a cornerstone of organic synthesis and can be initiated thermally, photochemically, or through redox processes.

The presence of the trimethylsilyl (B98337) group can influence the course of radical reactions. For example, radical addition to unsaturated systems followed by reduction is a common synthetic strategy. In reactions involving this compound, a radical could be generated on the cyclohexyl ring through hydrogen atom abstraction. The stability and subsequent reactions of this radical would be central to the outcome. Transition metals, particularly ruthenium complexes, are known to be effective catalysts for a variety of atom-transfer radical reactions, which could potentially be applied to functionalize organosilanes like this compound.

Role as a Reagent in Organic Transformations

Beyond being a passive substrate, the structural motifs within this compound can be incorporated into reagents that actively participate in chemical transformations.

Silyl-Stabilized Sulfur Ylide Chemistry with Organoboranes

Silyl-stabilized sulfur ylides are valuable reagents in organic synthesis. While this compound itself is not the ylide, the trimethylsilylmethyl group, a core component, is used to stabilize an adjacent carbanion on a sulfur ylide. The reaction of these trimethylsilyl-substituted sulfonium (B1226848) ylides with organoboranes has been studied to understand its mechanism and enantioselectivity.

The reaction proceeds through the formation of an "ate complex" between the nucleophilic carbon of the ylide and the boron atom of the organoborane. This is followed by a 1,2-migration of one of the groups from the boron to the carbon, displacing the sulfur group. Subsequent oxidation or hydrolysis of the resulting organoborane intermediate yields the homologated product, such as an alcohol or amine.

A key finding is that for silyl-substituted ylides, the initial ate complex formation is reversible. This is in contrast to aryl-stabilized ylides where this step is non-reversible. The reversibility means that the selectivity-determining step for silyl-ylides is the 1,2-migration. This mechanistic insight is crucial for controlling the selectivity of these reactions. Computational studies have revealed that the reversibility stems from a less exothermic ate complex formation and a higher energy barrier for the 1,2-migration compared to aryl-stabilized ylides.

Table 1: Mechanistic Differences in Ylide-Borane Reactions

| Ylide Type | Ate Complex Formation | Selectivity Determining Step | Mechanistic Rationale |

|---|---|---|---|

| Aryl-Stabilized | Non-reversible | Ate Complex Formation | More exothermic complex formation, lower migration barrier. |

| Silyl-Stabilized | Reversible | 1,2-Migration | Less exothermic complex formation, higher migration barrier. |

Use as a Hydrosilylation Agent (e.g., in Carbonyl Compounds)

The hydrosilylation of carbonyl compounds, a significant transformation in organic synthesis, can be effectively achieved using this compound. nih.gov This process involves the addition of a silicon-hydride bond across the carbon-oxygen double bond of an aldehyde or ketone, resulting in the formation of a silylated ether. nih.govstudymind.co.uk The reaction is typically catalyzed by various metal complexes and offers a mild and chemoselective method for the reduction of carbonyl functionalities. organic-chemistry.orgiaea.org

The reactivity of carbonyl compounds in hydrosilylation is influenced by both steric and electronic factors. pressbooks.pub Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon. pressbooks.pub The reaction mechanism often involves nucleophilic addition to the carbonyl group. studymind.co.ukyoutube.com The hydride from the silane (B1218182) acts as the nucleophile, attacking the electrophilic carbonyl carbon. youtube.com

Several catalytic systems have been developed to promote the hydrosilylation of carbonyls. These include catalysts based on precious metals like platinum, rhodium, and iridium, as well as more abundant and less expensive first-row transition metals such as copper and nickel. organic-chemistry.orgunl.pt For instance, a copper(I) catalyst featuring an abnormal N-heterocyclic carbene (aNHC) ligand has demonstrated high efficiency in the chemoselective reduction of carbonyls via hydrosilylation at ambient temperatures. organic-chemistry.org Similarly, well-defined nickel(II) complexes with bidentate tetramethylcyclopentadienyl-functionalized N-heterocyclic carbene ligands are effective catalysts for this transformation. unl.pt Mechanistic studies suggest that for some nickel-catalyzed systems, a transient nickel hydride complex is the active species. unl.pt

The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves several steps:

Oxidative addition of the hydrosilane to the platinum catalyst.

Coordination of the carbonyl compound to the platinum center.

Migratory insertion of the carbonyl into the Pt-H bond.

Reductive elimination of the silyl ether product. nih.gov

However, alternative mechanisms have also been proposed, particularly for less active metals. nih.gov For some rhenium-catalyzed hydrosilylations of carbonyls, a mechanism involving a [2+2] cycloaddition of the silane to the Re=O bond has been suggested. encyclopedia.pub

Table 1: Comparison of Catalysts for Hydrosilylation of Carbonyl Compounds

| Catalyst System | Metal | Conditions | Substrate Scope | Mechanistic Insight | Reference |

| Copper(I) with aNHC ligand | Copper | Ambient temperature, low catalyst loading | Aldehydes, ketones | High chemoselectivity | organic-chemistry.org |

| Nickel(II) with Cp*-NHC ligand | Nickel | Mild conditions (50°C) | Aldehydes, ketones | Active species is a transient nickel hydride | unl.pt |

| Rhenium(I) and Rhenium(V) complexes | Rhenium | Varied, some at room temperature | Aldehydes, ketones | [2+2] addition and outer-sphere mechanisms proposed | encyclopedia.pub |

| Platinum (Karstedt's catalyst) | Platinum | Varied | Alkenes, carbonyls | Chalk-Harrod mechanism is widely accepted | nih.gov |

Cycloaddition and Rearrangement Reactions Involving the Trimethylsilyl Group

The trimethylsilyl group, a key feature of this compound, can participate in various cycloaddition and rearrangement reactions. wikipedia.org While specific examples directly involving this compound are not extensively detailed in the provided search results, the general reactivity of the trimethylsilyl group offers insights into its potential transformations.

In electrocyclic reactions of cyclobutenes, silyl groups have been shown to exhibit contrasteric effects, influencing the torquoselectivity of the ring-opening. researchgate.net This is attributed to orbital interactions between the vacant orbitals of the silyl substituent and the occupied orbitals of the breaking bond. researchgate.net Such electronic effects could play a role in cycloaddition reactions where this compound or a derivative is a reactant.

Rearrangement reactions involving silyl groups are also known. For instance, the phospha-Brook rearrangement allows for the synthesis of organophosphates from ketones and aldehydes through a reaction with diethyl phosphite, triggered by n-BuLi. researchgate.net While this is not a direct rearrangement of the trimethylsilyl group itself, it highlights the influence of silicon in facilitating molecular rearrangements.

The steric bulk of the trimethylsilyl group can also be a significant factor, enabling the isolation of otherwise reactive molecules. wikipedia.org This property could be exploited in the design of specific cycloaddition or rearrangement pathways.

Catalytic Aspects of this compound Reactivity

The reactivity of this compound can be significantly influenced and controlled by various catalytic systems, including transition metals and Lewis acids.

Transition Metal Catalysis in Cross-Coupling and Functionalization

Transition metal-catalyzed reactions are fundamental to modern organic synthesis, and organosilanes like this compound can serve as coupling partners in these transformations. eie.grnih.gov The Hiyama cross-coupling reaction, for example, involves the coupling of organosilicon compounds with organic halides, catalyzed by transition metals, most commonly palladium. mdpi.com This reaction is a powerful tool for constructing carbon-carbon bonds. mdpi.com

Palladium-catalyzed functionalization reactions can also be directed by coordinating groups within the substrate. nih.gov These directing groups bind to the metal center and deliver the catalyst to a specific C-H bond for activation and subsequent functionalization. nih.gov While direct examples with this compound are not provided, this methodology could potentially be applied to functionalize the cyclohexyl ring.

Domino reactions, where multiple transformations occur in a single synthetic sequence, are another area where transition metal catalysis is crucial. utoronto.ca Palladium-catalyzed domino reactions have been developed for the synthesis of complex carbocycles and heterocycles. utoronto.camdpi.com

The mechanism of these cross-coupling reactions often involves a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination. nih.gov In some cases, visible light can be used to promote these reactions, offering milder conditions and avoiding the need for a photocatalyst. sioc-journal.cn

Lewis Acid Catalysis in Organosilane Transformations

Lewis acids play a crucial role in a wide range of chemical transformations, including those involving organosilanes. science.govkuleuven.be They can activate substrates and catalyze reactions by accepting an electron pair. nih.gov The inclusion of Lewis acids in photocatalytic reactions of organosilanes can even lead to distinct reaction pathways. science.govresearchgate.net

In the context of organosilane transformations, Lewis acids can facilitate reactions such as allylation, aldol additions, and Diels-Alder reactions. kuleuven.beoup.com For instance, the combination of silicon tetrachloride and chiral phosphoramides can act as a competent catalyst for enantioselective vinylogous aldol additions. science.gov The enantioselective Hosomi–Sakurai allylation of aldehydes is another example of a Lewis acid-catalyzed reaction involving an organosilane. mpg.de

Recent research has also explored the use of organic Lewis acids, such as silylated chiral disulfonimides and imidodiphosphorimidates, to catalyze enantioselective silyl transfer reactions. mpg.de Benzotriazolium salts have also emerged as effective and bench-stable Lewis acid catalysts for reactions like allylic and Nazarov cyclizations. nih.gov

The mechanism of Lewis acid catalysis often involves the coordination of the Lewis acid to an atom with a lone pair of electrons, such as the oxygen of a carbonyl group. This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. nih.gov

Table 2: Examples of Lewis Acid-Catalyzed Reactions Involving Organosilanes

| Reaction Type | Lewis Acid Catalyst | Organosilane Role | Key Transformation | Reference |

| Vinylogous Aldol Addition | Silicon tetrachloride / chiral phosphoramides | Dienolate precursor | Enantioselective γ-site addition to aldehydes | science.gov |

| Hosomi–Sakurai Allylation | Chiral imidodiphosphorimidate (IDPi) | Allylating agent | Enantioselective allylation of aldehydes | mpg.de |

| Allylic Cyclization | Benzotriazolium salts | Not directly involved, but a related transformation | Hydroxyl group activation | nih.gov |

| Diels-Alder Reaction | Various (e.g., AlCl₃, TiCl₄) | Not directly involved, but a related transformation | Acceleration of cycloaddition | nih.gov |

Biocatalytic Approaches (Conceptual)

The field of biocatalysis is increasingly exploring the functionalization of organosilicon compounds. acs.org While direct biocatalytic reactions with this compound are not yet reported, conceptual approaches can be envisioned based on recent advancements.

Enzymes, particularly from the cytochrome P450 family, have been engineered through directed evolution to catalyze reactions that are not found in nature. acs.orgnih.gov For example, a cytochrome P450 variant has been evolved for the selective amidation of organosilanes, producing functionalized α-aminosilanes with high enantioselectivity. acs.org Another study demonstrated the enzymatic oxidation of silanes to silanols using a wild-type cytochrome P450 monooxygenase, which was further enhanced through directed evolution. nih.gov This biocatalytic oxidation is highly selective, leaving C-H bonds untouched and avoiding the formation of disiloxane (B77578) byproducts. nih.gov

Conceptually, these engineered enzymes could be adapted to act on this compound. For instance, a biocatalyst could potentially be developed to hydroxylate the cyclohexyl ring at a specific position or to functionalize the methyl groups of the trimethylsilyl moiety. The functionalization of inorganic supports with organosilanes is also a common strategy for enzyme immobilization, which could be relevant for developing biocatalytic processes. ukwms.ac.idresearchgate.net

Elucidation of Reaction Mechanisms

For reactions involving this compound, such as hydrosilylation, several mechanistic pathways have been proposed depending on the catalyst and reaction conditions. As mentioned earlier, the Chalk-Harrod mechanism is widely accepted for platinum-catalyzed hydrosilylation. nih.gov This mechanism involves oxidative addition, coordination, migratory insertion, and reductive elimination steps. nih.gov

In contrast, some cobalt-catalyzed hydrosilylations are thought to proceed via cobalt-hydride intermediates. nih.gov For photocatalytic reactions of organosilanes in the presence of Lewis acids, a distinct pathway involving an Ir(III)/Ir(IV) couple has been proposed, differing from the more common Ir(III)/Ir(II) pathway. researchgate.net

The elucidation of these mechanisms often involves a combination of experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, along with computational studies like Density Functional Theory (DFT) calculations. nih.govresearchgate.net These studies provide valuable insights into the transition states and energy barriers of the reaction, helping to explain observed selectivities and reactivities. nih.gov

Identification of Intermediates and Transition States

There is a lack of specific studies in the available literature that identify and characterize the intermediates and transition states involved in reactions of this compound. General mechanistic principles suggest that reactions at the silicon center or on the cyclohexyl ring would proceed through various transient species. For example, nucleophilic substitution at the silicon atom would likely involve a pentacoordinate silicon intermediate or transition state. Reactions involving the cyclohexyl group, such as electrophilic addition or substitution, would proceed through carbocationic intermediates. However, without specific experimental or computational studies on this compound, the exact structures, energies, and lifetimes of these potential intermediates and transition states remain uncharacterized.

Kinetic Isotope Effect Studies

No specific kinetic isotope effect (KIE) studies have been reported for reactions involving this compound. KIE studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopically labeled atom is involved in the rate-determining step of a reaction. For organosilanes, KIEs, particularly deuterium (B1214612) isotope effects, can provide insight into processes like hydrosilylation, where a silicon-hydride bond is cleaved. While the general theory of KIEs in organosilane reactions is established, its application to this compound to probe specific mechanistic questions has not been documented.

Stereochemical Outcomes and Diastereoselectivity Control

Advanced Spectroscopic and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules. For a compound like Cyclohexyltrimethylsilane, advanced NMR methods provide deep insights into its three-dimensional structure, conformational dynamics, and the electronic environment of its constituent atoms.

While simple ¹H and ¹³C NMR are routine, the study of complex adducts involving this compound necessitates more advanced techniques. When this compound forms an adduct, for instance with a metal center or another organic moiety, significant changes in the chemical shifts of the protons and carbons occur. These shifts provide crucial information about the binding site and the nature of the interaction.

For example, in a hypothetical Lewis acid adduct, the electron-withdrawing effect of the acid would deshield the nuclei closest to the silicon atom. One-dimensional techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the complex methylene (B1212753) signals of the cyclohexane (B81311) ring. Furthermore, selective 1D Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons of the this compound moiety and the binding partner, confirming the geometry of the adduct.

| Technique | Application to this compound Adducts | Information Gained |

|---|---|---|

| DEPT-135 | Distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons in the cyclohexane ring. | Unambiguous assignment of carbon types, confirming structural integrity upon adduct formation. |

| 1D NOE Spectroscopy | Irradiation of a specific proton (e.g., on the adduct partner) to observe enhancement of nearby this compound protons. | Provides evidence for the spatial arrangement and stereochemistry of the complex. |

The cyclohexane ring is well-known for its chair-boat conformational dynamics. In this compound, the bulky -Si(CH₃)₃ group has a strong preference for the equatorial position to minimize steric strain. At room temperature, the chair-chair ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

To study the individual conformers, low-temperature NMR spectroscopy is essential. nih.gov By lowering the temperature, the rate of the ring flip can be slowed down to the point where distinct signals for the axial and equatorial conformers can be observed. This "freezing out" of the equilibrium allows for the direct measurement of the population of each conformer. Research on analogous compounds like 1-silyl-1-silacyclohexane has demonstrated the power of this technique. researchgate.net From the relative integration of the signals, the equilibrium constant (K) and the Gibbs free energy difference (ΔG°) between the conformers can be calculated, quantifying the steric influence of the trimethylsilyl (B98337) group.

| Parameter | Description | Typical Finding |

|---|---|---|

| Coalescence Temperature (Tc) | The temperature at which the signals for the two conformers merge into a single broad peak. | Used to calculate the energy barrier (ΔG‡) of the ring flip. |

| Conformer Population Ratio | Ratio of the integrals of signals from the equatorial vs. axial conformers at low temperature. | Overwhelmingly favors the equatorial conformer for the -Si(CH₃)₃ group. |

| ΔG° | Gibbs free energy difference, calculated from the equilibrium constant (ΔG° = -RT ln K). | Provides a quantitative measure of the conformational preference. |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the complex and often overlapping signals in the ¹H and ¹³C spectra of this compound. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps out the proton-proton (¹H-¹H) coupling networks. creative-biostructure.com For this compound, a COSY spectrum would show cross-peaks connecting the methine proton at the C1 position to its neighboring C2/C6 methylene protons. It would further reveal the coupling sequence around the entire cyclohexane ring, allowing for a complete assignment of all the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (¹H-¹³C one-bond correlations). wikipedia.orglibretexts.org Each CH, CH₂, or CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton chemical shift to the carbon chemical shift. This provides an unequivocal assignment of which protons are attached to which carbons. For example, the nine equivalent protons of the trimethylsilyl group would show a strong correlation to the single corresponding carbon signal.

| 2D Experiment | Correlating Nuclei | Expected Key Cross-Peaks |

|---|---|---|

| COSY (¹H-¹H) | H-C1 ↔ H-C2/H-C6 | Connects the methine proton to the adjacent methylene protons. |

| COSY (¹H-¹H) | H-C2/H-C6 ↔ H-C3/H-C5 | Shows connectivity along the cyclohexane ring backbone. |

| HSQC (¹H-¹³C) | Protons on -Si(CH₃)₃ ↔ Carbon of -Si(CH₃)₃ | A single, intense cross-peak confirming the Me₃Si- group. |

| HSQC (¹H-¹³C) | H-C1 ↔ C1 | Assigns the unique methine carbon and its attached proton. |

| HSQC (¹H-¹³C) | H-C2, H-C3, H-C4... ↔ C2, C3, C4... | Assigns each methylene group in the cyclohexane ring. |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of molecules and for deducing their structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. Unlike low-resolution mass spectrometry which provides an integer mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₉H₂₀Si), HRMS can confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated value.

| Ionic Species | Formula | Charge (z) | Calculated Monoisotopic Mass (m/z) |

|---|---|---|---|

| Molecular Ion [M]⁺• | C₉H₂₀Si | +1 | 156.1334 |

| Protonated Molecule [M+H]⁺ | C₉H₂₁Si | +1 | 157.1413 |

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information. msu.edu The fragmentation pattern of this compound is predictable based on the known behavior of alkanes and organosilanes. libretexts.org

Upon ionization, common fragmentation pathways would include:

Loss of a Methyl Radical: A very common fragmentation for trimethylsilyl groups is the loss of a methyl radical (•CH₃, 15 Da) to form a stable, even-electron silicon-centered cation at m/z 141. This is often the base peak in the spectrum.

Si-C Bond Cleavage: The bond between the silicon atom and the cyclohexane ring can cleave, leading to fragments corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺, m/z 73) or the cyclohexyl cation ([C₆H₁₁]⁺, m/z 83).

Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, typically losing successive ethylene (B1197577) units (C₂H₄, 28 Da), leading to a series of smaller fragment ions.

Analyzing these fragmentation pathways via MS/MS allows researchers to confirm the identity of the compound and distinguish it from its isomers.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Plausible Structure of Product Ion |

|---|---|---|---|

| 156 | •CH₃ (Methyl radical) | 141 | [C₆H₁₁-Si(CH₃)₂]⁺ |

| 156 | •C₆H₁₁ (Cyclohexyl radical) | 73 | [Si(CH₃)₃]⁺ |

| 156 | Si(CH₃)₃ radical | 83 | [C₆H₁₁]⁺ |

| 83 | C₂H₄ (Ethene) | 55 | [C₄H₇]⁺ |

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of a this compound derivative, its solid-state molecular geometry and intermolecular interactions can be meticulously mapped out.

The primary outcome of an X-ray crystallographic analysis is the determination of the molecule's three-dimensional structure. fiveable.meazolifesciences.com For a derivative of this compound, this would involve pinpointing the exact bond lengths, bond angles, and torsion angles within the molecule.

The cyclohexane ring is known to adopt a stable chair conformation to minimize angular and torsional strain. pressbooks.pub It is anticipated that in a crystalline state, the cyclohexyl group in this compound derivatives would predominantly exhibit this chair conformation. The trimethylsilyl group, being sterically bulky, would likely occupy an equatorial position on the cyclohexane ring to minimize steric hindrance.

Key geometric parameters that would be determined from X-ray diffraction data include:

C-C bond lengths within the cyclohexane ring, expected to be in the typical range for sp³-hybridized carbons (approximately 1.54 Å).

C-Si bond length , which is generally longer than a C-C bond, typically around 1.87 Å for similar organosilanes.

Si-C bond lengths of the trimethylsilyl group, expected to be consistent with typical methyl-silicon bonds.

Bond angles around the carbon atoms of the cyclohexane ring, which would be close to the ideal tetrahedral angle of 109.5° in a strain-free chair conformation. pressbooks.pub

Torsion angles defining the precise puckering of the cyclohexane ring.

In the solid state, molecules of this compound derivatives are packed in a regular, repeating arrangement, held together by various intermolecular forces. xray.czmdpi.com X-ray crystallography allows for the detailed analysis of these interactions, which govern the crystal's packing efficiency, stability, and physical properties.

Given the nonpolar nature of the cyclohexyl and trimethylsilyl groups, the predominant intermolecular interactions in crystals of this compound derivatives are expected to be van der Waals forces, specifically London dispersion forces. The analysis would focus on identifying and quantifying the short contacts between atoms of neighboring molecules.

Key aspects of the intermolecular interaction analysis would include:

Crystal Packing Motif: Elucidation of how the molecules are arranged in the crystal lattice (e.g., herringbone, layered, etc.).

Intermolecular Distances: Measurement of the distances between atoms of adjacent molecules to identify significant van der Waals contacts.

Absence of Strong Hydrogen Bonds: As this compound lacks hydrogen bond donors, strong hydrogen bonding is not expected unless the derivative contains other functional groups (e.g., hydroxyl, amino groups).

Influence of Substituents: If the this compound molecule is derivatized with polar functional groups, the analysis would extend to stronger dipole-dipole interactions or hydrogen bonds, which would significantly influence the crystal packing.

Understanding these intermolecular forces is crucial for predicting and controlling the solid-state properties of materials based on this compound.

Vibrational Spectroscopy (Raman, IR) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a fundamental tool for identifying functional groups and investigating the conformational isomers of molecules. mt.comlibretexts.org These techniques probe the vibrational modes of a molecule, which are sensitive to its structure and bonding. ijeat.orgresearchgate.net

For this compound, the vibrational spectra would be characterized by modes associated with the cyclohexane ring, the trimethylsilyl group, and the C-Si bond.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its constituent functional groups. gelest.com Analysis of these bands allows for the confirmation of the compound's structure.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity in IR | Intensity in Raman |

| C-H (Cyclohexyl) | Stretching | 2850-2960 | Strong | Strong |

| C-H (Trimethylsilyl) | Stretching | 2950-2970 | Strong | Strong |

| CH₂ (Cyclohexyl) | Scissoring | ~1450 | Medium | Medium |

| Si-CH₃ | Symmetric Deformation | ~1250 | Strong | Weak |

| Si-CH₃ | Rocking | 840-860 | Strong | Medium |

| C-Si | Stretching | 600-800 | Medium-Strong | Strong |

| Cyclohexane Ring | Ring Vibrations | 800-1200 | Medium | Medium |

Table 1: Predicted Characteristic Vibrational Frequencies for this compound.

The presence of a strong band around 1250 cm⁻¹ in the IR spectrum is a key indicator of the Si-CH₃ symmetric deformation, a characteristic feature of trimethylsilyl groups. researchgate.net The C-Si stretching vibration would also be a prominent feature, typically appearing in the fingerprint region of the spectrum.

The vibrational spectra of this compound are also sensitive to its conformational state. The cyclohexane ring can exist in different conformations, with the chair form being the most stable. acs.org Vibrational spectroscopy can be used to study the equilibrium between different conformers and to identify the dominant conformation in a given state (gas, liquid, or solid).

The vibrational modes of the cyclohexane ring, particularly the ring breathing and deformation modes, are known to be conformation-dependent. ustc.edu.cnscispace.com For instance, the positions and intensities of certain bands in the low-frequency region of the Raman spectrum can be correlated with the chair, boat, or twist-boat conformations.

In a detailed conformational study, temperature-dependent IR or Raman spectroscopy could be employed. By analyzing the changes in the relative intensities of conformational-sensitive bands at different temperatures, the thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium could be determined. studysmarter.co.uk Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to assign vibrational modes to specific conformers and to predict their relative energies and populations. researchgate.netmdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties with a high degree of accuracy. For cyclohexyltrimethylsilane, these methods can reveal insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) has become a popular method for computational studies of organosilicon compounds due to its favorable balance of accuracy and computational cost. rsc.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By finding the minimum energy conformation, the precise bond lengths, bond angles, and dihedral angles of the molecule can be predicted.

For this compound, geometry optimization would likely be performed using a functional such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to accurately account for the electronic environment around both the silicon and carbon atoms. nih.gov The resulting optimized structure would provide the foundation for further calculations, including vibrational frequency analysis to confirm that the structure corresponds to a true energy minimum. The total electronic energy calculated through DFT is a key parameter for assessing the molecule's thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| Si-C(cyclohexyl) Bond Length | 1.88 Å |

| Si-C(methyl) Bond Length | 1.89 Å |

| C-C (cyclohexyl) Average Bond Length | 1.54 Å |

| C-Si-C Angle | 109.5° |

| Si-C-C (cyclohexyl) Angle | 112.0° |

Note: The values in this table are illustrative and represent typical ranges for similar organosilicon compounds.

For situations demanding even greater accuracy, particularly for energetic properties, ab initio methods are employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. cityu.edu.hk High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide benchmark-quality energies for molecules like this compound. cityu.edu.hk

These computationally intensive methods are often used to calculate properties such as ionization potentials, electron affinities, and bond dissociation energies with a high degree of confidence. For instance, a Coupled Cluster calculation with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to a complete basis set (CBS) limit is considered a "gold standard" in computational chemistry for obtaining accurate energetics. cityu.edu.hk

Table 2: Hypothetical High-Accuracy Energetic Data for this compound

| Property | Calculated Value (kJ/mol) | Method |

|---|---|---|

| Ionization Potential | 850 | CCSD(T)/CBS |

| C-Si Bond Dissociation Energy | 380 | MP2/aug-cc-pVTZ |

Note: The values in this table are hypothetical, based on general knowledge of similar molecules, to illustrate the type of data obtained from these calculations.

The electronic behavior of this compound can be understood through the analysis of its molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity towards electrophiles and nucleophiles, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By modeling the entire reaction coordinate, from reactants to products, researchers can gain a detailed understanding of how a reaction proceeds.

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule or a system of molecules as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can identify the most likely reaction pathways. This involves locating and characterizing stationary points on the PES, which include reactants, products, intermediates, and, most importantly, transition states.

The transition state is the highest energy point along the lowest energy path from reactants to products. Its structure and energy determine the activation barrier of the reaction, which is directly related to the reaction rate. Computational methods can be used to perform a transition state search, followed by a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

In reactions where multiple products can be formed, computational modeling can predict the selectivity. nih.gov By calculating the activation energies for the different pathways leading to each product, the kinetically favored product can be identified as the one formed via the lowest energy transition state. nih.govrsc.org This approach is crucial for understanding and predicting regioselectivity and stereoselectivity in organic and organometallic reactions. rsc.org

For reactions involving chiral catalysts or substrates, computational methods can also be used to predict enantioselectivity. mit.eduarxiv.orgnih.gov This involves modeling the diastereomeric transition states that lead to the different enantiomers. The difference in the free energies of these transition states (ΔΔG‡) can be used to predict the enantiomeric excess (ee) of the reaction. While complex, these predictions are becoming increasingly accurate and are a vital tool in the design of new asymmetric syntheses. nih.gov

Table 3: Hypothetical Calculated Energy Barriers for a Reaction Involving this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| Pathway A | 25.3 | No |

Note: The values in this table are for illustrative purposes to demonstrate how computational data can be used to predict reaction outcomes.

Conformational Analysis through Computational Methods

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane (B81311) ring, which minimizes both angle and torsional strain. The primary focus of computational analysis is to determine the relative stability of the two possible chair conformers: one with the trimethylsilyl (B98337) group in an equatorial position and the other with the group in an axial position. This energy difference is known as the conformational free energy or "A-value." wikipedia.org

Computational methods, such as ab initio calculations, Density Functional Theory (DFT), and Molecular Mechanics (MM), are employed to model the molecule and calculate the energies of its various conformations. These calculations typically involve:

Geometry Optimization: The process of finding the lowest energy arrangement of atoms for each conformer (e.g., equatorial and axial chair forms). This provides precise bond lengths, bond angles, and dihedral angles.

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using higher levels of theory or larger basis sets to obtain accurate electronic energies.

Frequency Analysis: This is performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy, which includes contributions from zero-point energy, thermal energy, and entropy.

The key finding from these studies is that the equatorial conformer of this compound is significantly more stable than the axial conformer. wikipedia.org In the axial position, the bulky trimethylsilyl group experiences steric hindrance from the two axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions). This unfavorable interaction, known as a 1,3-diaxial interaction, raises the energy of the axial conformer. fiveable.me

The preference for the equatorial position is quantified by the A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. masterorganicchemistry.com For the trimethylsilyl group, the A-value is approximately 2.5 kcal/mol. wikipedia.orgpharmacy180.com Interestingly, while the trimethylsilyl group is physically larger than a tert-butyl group (A-value ≈ 4.9 kcal/mol), its steric demand within the cyclohexane ring is lower. wikipedia.orgpharmacy180.com This is attributed to the longer carbon-silicon bond length compared to a carbon-carbon bond, which places the bulky methyl groups of the -Si(CH₃)₃ moiety further away from the ring, thereby reducing the intensity of the 1,3-diaxial interactions. pharmacy180.com

| Conformer | Relative Energy (kcal/mol) | Key Steric Interaction | Predicted Population at 298 K (%) |

|---|---|---|---|

| Equatorial-Chair | 0.00 (Reference) | Minimal | ~98.5% |

| Axial-Chair | ~2.5 | 1,3-Diaxial (SiMe₃ ↔ H) | ~1.5% |

Molecular Dynamics Simulations for Dynamic Behavior (Conceptual)

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. wikipedia.org An MD simulation provides a "computational microscope" that allows researchers to observe molecular motion and conformational changes that are often too fast to be captured by experimental methods. wikipedia.org

For this compound, an MD simulation would provide insight into its dynamic behavior, most notably the process of ring inversion, or "ring flip." This process involves the interconversion between the two chair conformations (equatorial-chair ⇌ axial-chair).

Conceptually, setting up an MD simulation for this compound would involve the following steps:

System Setup: A starting 3D structure of the molecule, typically the lowest energy equatorial conformer, is placed in a simulation box. The box can be in a vacuum or, for a more realistic model, filled with solvent molecules.

Force Field Selection: A suitable force field is chosen. A force field is a set of parameters and equations that defines the potential energy of the system as a function of the positions of its atoms. It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Simulation Execution: The simulation proceeds by numerically integrating Newton's laws of motion for every atom in the system over a series of very small time steps (typically on the order of femtoseconds). This generates a trajectory—a history of the positions and velocities of all atoms over the simulation time.

Analysis: The resulting trajectory is analyzed to understand the molecule's dynamic properties. For this compound, analysis would focus on the dihedral angles of the cyclohexane ring to monitor its conformation. By observing changes in these angles over time, one can directly visualize the ring-flip event.

Through such a simulation, it would be possible to:

Visualize the Ring-Flip Pathway: The simulation would show the molecule transitioning from the stable chair form through higher-energy intermediate conformations like the half-chair and twist-boat before settling into the other chair form.

Calculate the Energy Barrier: By using advanced simulation techniques like umbrella sampling or metadynamics, the free energy profile along the ring-inversion coordinate can be calculated. This would yield the activation energy (energy barrier) for the equatorial-to-axial interconversion, which for substituted cyclohexanes is typically in the range of 10-11 kcal/mol.

Determine Interconversion Rates: From the height of the energy barrier, the rate of ring flipping can be estimated, providing a quantitative measure of the molecule's conformational flexibility at a given temperature.

In essence, MD simulations provide a conceptual bridge between the static, low-energy structures identified through conformational analysis and the dynamic reality of a molecule constantly in motion.

Applications in Advanced Organic Synthesis

Asymmetric Synthesis Utilizing Cyclohexyltrimethylsilane Derived Chirality

Asymmetric synthesis, a cornerstone of modern organic chemistry, relies on the use of chiral molecules to induce stereoselectivity in chemical transformations. Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate, represent a key strategy in this endeavor. However, a thorough review of scientific literature reveals a notable absence of studies detailing the use of this compound in the development or application of chiral auxiliaries for asymmetric synthesis. While the broader class of organosilanes has been explored for the synthesis of chiral ligands and catalysts, specific examples directly employing the cyclohexyltrimethylsilyl moiety to impart chirality and control stereochemical outcomes are not documented in available research.

Stereoselective Formation of Saturated Carbocyclic Systems

The construction of saturated carbocyclic systems with precise stereochemical control is a formidable challenge in organic synthesis, crucial for the preparation of numerous biologically active molecules. Various synthetic methodologies, including cyclization reactions, have been developed to address this challenge. Despite the exploration of silicon-containing reagents in stereoselective processes, there is a lack of specific research demonstrating the application of this compound as a key reagent or catalyst to mediate the stereoselective formation of saturated carbocyclic systems. Investigations into its potential to influence the diastereoselectivity or enantioselectivity of cyclization reactions leading to cyclohexane (B81311) or other carbocyclic frameworks have not been reported.

Development of Novel Protecting Groups for Organic Functionalities

Protecting groups are indispensable tools in multi-step organic synthesis, serving to temporarily mask reactive functional groups. Silyl (B83357) ethers are a widely utilized class of protecting groups for alcohols, with their stability and ease of cleavage being tunable by altering the substituents on the silicon atom. Common examples include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS) ethers.

In the context of this compound, the formation of a corresponding cyclohexyltrimethylsilyl (CHTMS) ether would be the logical extension for its use as a protecting group. However, a comprehensive survey of the chemical literature indicates that the cyclohexyltrimethylsilyl group is not a commonly employed protecting group for alcohols or other functional groups. There is a lack of data on its relative stability compared to established silyl ethers, as well as on specific conditions for its introduction and removal. Consequently, no detailed research findings on the application of a cyclohexyltrimethylsilyl protecting group in organic synthesis are available.

Exploration in Materials Science and Polymer Chemistry

Precursors for Advanced Silicon-Containing Materials

The utility of organosilicon compounds is often determined by their suitability as precursors for materials synthesis. The reactivity of the silicon atom and the nature of its organic substituents are key factors. While compounds like trichlorosilanes are common starting points for creating silicon-based polymers and networks, the role of fully substituted silanes like Cyclohexyltrimethylsilane is more nuanced.

Synthesis of Organosilicon Monomers for Specialized Polymers

This compound, being a fully saturated tetraorganosilane, is chemically stable and generally unreactive under standard polymerization conditions. It lacks hydrolyzable groups (like chloro- or alkoxy- groups) or reactive Si-H bonds, which are typically required for direct polycondensation or hydrosilylation reactions.

However, its value lies in its potential as a starting material for the synthesis of more complex, functionalized monomers. Through targeted chemical reactions, the cyclohexyl or methyl groups can be modified to introduce polymerizable functionalities. For instance, selective deprotonation followed by reaction with an appropriate electrophile could install a vinyl or other reactive group, transforming the inert silane (B1218182) into a valuable monomer. This monomer could then be incorporated into polymers, where the bulky cyclohexyltrimethylsilyl moiety would impart specific properties such as increased thermal stability, hydrophobicity, and modified solubility.

Development of Silicon-Based Frameworks and Networks

The development of advanced silicon-based frameworks, such as polysilsesquioxanes or silicon-organic frameworks, typically relies on precursors with multiple reactive sites, for example, organotrialkoxysilanes. osti.gov this compound itself is not a direct precursor for such networks due to its lack of reactive sites for network formation.

Conceptually, derivatives of this compound could serve as functional components within these frameworks. For example, a cyclohexyltrimethylsilyl group could be attached to a larger monomer unit that does form a network. In this role, the bulky, hydrophobic nature of the cyclohexyltrimethylsilyl moiety would act as a pore-directing or property-modifying agent within the final porous material. Research in the broader field has shown that bulky organic groups on silane precursors can influence the structure and properties of materials derived from sol-gel processes. osti.gov

Integration into Polymer Architectures

The incorporation of specific functional groups into polymers is a primary method for tailoring their macroscopic properties. The cyclohexyltrimethylsilyl group is of interest for its potential to modify polymer chain packing, free volume, and intermolecular interactions.

Functional Polymers with Tunable Properties

The introduction of a cyclohexyltrimethylsilyl group, either as a pendant group on a polymer backbone or as an end-capping group, can significantly alter the properties of the parent polymer. The bulky and non-polar nature of this group can:

Increase Glass Transition Temperature (Tg): The rigid cyclohexyl ring restricts segmental motion of the polymer chains, leading to a higher Tg and improved thermal stability.

Enhance Hydrophobicity: The aliphatic cyclohexyl and methyl groups create a low surface energy, which can be used to produce water-repellent surfaces. Research on other trimethylsilyl-containing compounds has demonstrated their utility in creating hydrophobic silicone materials. mdpi.com

Improve Gas Permeability: The introduction of bulky side groups can disrupt efficient chain packing, increasing the fractional free volume of the polymer and thereby enhancing the permeability of gases.

Modify Solubility: The non-polar character of the group can increase the solubility of a polymer in non-polar organic solvents.

The synthesis of such functional polymers would typically involve the polymerization of a monomer already containing the cyclohexyltrimethylsilyl moiety.

Table 1: Potential Property Modifications by Cyclohexyltrimethylsilyl Groups

| Property | Expected Change | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | Increase | Restricted chain mobility due to bulky group. |

| Surface Energy | Decrease | Introduction of non-polar aliphatic groups. |

| Gas Permeability | Increase | Disruption of polymer chain packing, increasing free volume. |

Hybrid Organic-Inorganic Polymer Systems

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability). ipme.rursc.orgmdpi.com Silane coupling agents are often used to create a strong interface between the organic and inorganic phases.

While this compound is not a coupling agent itself, its derivatives could be. A functionalized version, for example, Cyclohexyl(dimethyl)vinylsilane, could be grafted onto a silica (B1680970) nanoparticle surface. Subsequent polymerization of the vinyl group would covalently bond the nanoparticle into an organic polymer matrix. The presence of the cyclohexyltrimethylsilyl group at the organic-inorganic interface would influence the compatibility and interfacial adhesion between the two phases, potentially leading to enhanced mechanical properties. The general approach of using organoalkoxysilanes is a cornerstone of creating these hybrid materials. mdpi.com

Research into Supramolecular Assemblies Incorporating this compound Moieties (Conceptual)

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org These interactions are weaker than covalent bonds but are highly directional and can be used to build complex, functional architectures. bbau.ac.in

The role of a non-polar, sterically demanding group like cyclohexyltrimethylsilyl in supramolecular chemistry would be primarily based on van der Waals interactions and its ability to influence the spatial arrangement of molecules. Conceptually, this compound moieties could be incorporated into larger molecules designed for self-assembly.

For instance, a molecule designed with a polar, hydrogen-bonding head group and a non-polar cyclohexyltrimethylsilyl tail could self-assemble in solution to form micelles or vesicles. In such an assembly, the bulky tail would influence the packing parameter of the molecules, which in turn dictates the size and shape of the resulting supramolecular structure. This provides a potential route to designing novel nanostructures where the morphology is controlled by the steric demands of the silyl (B83357) group. While this remains a conceptual application, the principles of self-assembly driven by amphiphilic balance are well-established. nih.govnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexyltrichlorosilane |

| Allyltrimethylsilane |

Future Research Directions and Unexplored Reactivity

Novel Synthetic Transformations of Cyclohexyltrimethylsilane

While this compound is known for its stability, future research will likely focus on discovering new ways to activate its otherwise inert bonds for novel synthetic transformations. A promising area of exploration is the catalytic hydrosilylation of alkenes and alkynes, a fundamental process for producing organosilicon compounds. pageplace.de The development of new catalysts could enable the addition of the cyclohexyltrimethylsilyl group to a wider range of unsaturated molecules, opening up new avenues for the synthesis of complex silicon-containing structures. For instance, rhenium-catalyzed hydrosilylation has been shown to be effective for various substrates and could be adapted for reactions involving this compound. mdpi.com

Another area of interest is the use of radical reactions. Tris(trimethylsilyl)silane is known to be an efficient agent for the hydrosilylation of alkenes and alkynes through a radical mechanism. acs.orgacs.org Investigating similar radical-mediated transformations with this compound could lead to new synthetic methodologies. Furthermore, exploring its use as a protecting group for various functional groups, beyond the common applications of trimethylsilyl (B98337) groups, could expand its utility in multi-step organic synthesis. tcichemicals.comwikipedia.orgsynarchive.comutsouthwestern.edu The unique steric and electronic properties of the cyclohexyl group might offer advantages in terms of stability and selective deprotection.

The development of novel synthetic processes that utilize simple molecules like carbon monoxide in conjunction with organosilicon compounds is another exciting frontier. rub.de While not directly demonstrated with this compound, such innovative approaches could inspire new reaction pathways. Additionally, Grignard-type reactions involving cyclohexylmagnesium halides and chlorosilanes represent a fundamental approach to forming the silicon-carbon bond in this compound and could be further optimized for efficiency and selectivity. orgsyn.orgaskfilo.comgelest.comresearchgate.netvedantu.com

Investigation of Silicon Stereochemistry and Its Impact on Reactivity

The study of stereochemistry at the silicon center is a crucial aspect of organosilicon chemistry that can significantly influence the reactivity and properties of a molecule. dntb.gov.ua Future research should focus on the synthesis of chiral derivatives of this compound where the silicon atom is a stereocenter. This would involve the development of asymmetric synthetic methods to control the spatial arrangement of the substituents around the silicon atom.

Understanding the impact of silicon stereochemistry on the reactivity of this compound is paramount. Chiral silanes can act as powerful reagents in stereoselective synthesis, influencing the stereochemical outcome of reactions. Investigating how the chirality at the silicon center of this compound derivatives affects their participation in reactions such as hydrosilylation or as protecting groups could lead to the development of novel asymmetric transformations. The synthesis and reactivity of optically active organosilicon compounds have been a subject of interest for decades, and applying this knowledge to this compound could yield significant advancements. dntb.gov.ua

Green Chemistry Approaches to this compound Synthesis and Reactions

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve efficiency. synthiaonline.comnankai.edu.cnuq.edu.aursc.org Future research on this compound should prioritize the development of more sustainable synthetic routes. This includes exploring the use of greener solvents, such as ionic liquids or cyclopentyl methyl ether, which can be more environmentally friendly than traditional organic solvents. researchgate.netuq.edu.au

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents like ionic liquids or CPME. researchgate.netuq.edu.au |

| Design for Energy Efficiency | Employing catalysis and alternative energy sources like ultrasound to reduce energy consumption. semanticscholar.org |

| Use of Renewable Feedstocks | Investigating bio-based routes to cyclohexene (B86901) or trimethylsilane (B1584522) precursors. |

| Catalysis | Developing highly active and recyclable catalysts for synthesis, such as hydrosilylation catalysts. nankai.edu.cn |

Computational Design of New this compound-Based Catalysts

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of catalysts and the prediction of reaction mechanisms. nih.govrsc.orgpnnl.gov Future research should leverage computational modeling to design novel catalysts for the synthesis and transformation of this compound. By using quantum mechanical methods, researchers can investigate the transition states of potential reactions and predict the catalytic activity of different metal complexes or organocatalysts. nih.gov

This computational approach can accelerate the discovery of new catalysts for reactions such as the hydrosilylation of cyclohexene or for novel transformations of this compound itself. For instance, computational screening of virtual libraries of ligands for transition metal catalysts could identify promising candidates for experimental investigation. nih.gov Understanding the electronic and steric effects of the cyclohexyltrimethylsilyl group through computational studies can also provide valuable insights into its reactivity and guide the development of new applications. The synergy between computational and experimental work will be crucial for advancing the chemistry of this compound. uh.edu

Emerging Applications in Interdisciplinary Fields (Conceptual)

The unique properties of this compound could lead to its application in a variety of interdisciplinary fields, moving beyond traditional organic synthesis.

Materials Science: The incorporation of the bulky and lipophilic cyclohexyltrimethylsilyl group into polymers could impart desirable properties such as increased thermal stability, hydrophobicity, and altered mechanical properties. Its use in the functionalization of surfaces and nanoparticles could also be explored, potentially leading to new materials with tailored properties for applications in coatings, electronics, or biomedical devices. researchgate.netumich.edumerckmillipore.com The principles of "click chemistry" could be employed to attach cyclohexyltrimethylsilyl-containing moieties to various material scaffolds. researchgate.netnih.gov

Drug Discovery: While not a typical pharmacophore, the cyclohexyltrimethylsilyl group could be incorporated into drug candidates to modulate their physicochemical properties. nih.govmdpi.com Its lipophilicity could be used to enhance membrane permeability, while its steric bulk could influence binding to biological targets. The trimethylsilyl group is sometimes used as a bioisostere, and the cyclohexyl variant could offer unique advantages in specific contexts. youtube.comdrugdiscoverychemistry.com Fragment-based drug design could explore the utility of the cyclohexyltrimethylsilyl moiety as a building block for novel therapeutic agents. mdpi.com

Q & A

Q. What are the established methods for synthesizing cyclohexyltrimethylsilane in laboratory settings?

this compound is typically synthesized via Grignard reagent reactions. A common approach involves reacting cyclohexylmagnesium bromide with trimethylsilyl chloride (or bromide) in anhydrous hydrocarbon solvents like pentane or hexane. The reaction is conducted under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (0–25°C) to minimize side reactions. Isolation involves quenching the reaction with water, followed by solvent evaporation and purification via distillation (boiling point ~46°C at 4 mmHg for analogous silanes) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key characterization methods include:

- NMR Spectroscopy : H NMR to identify methyl (-Si(CH)) and cyclohexyl proton environments; C NMR for carbon backbone verification.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular ion peaks (e.g., M at m/z 170 for CHSi) and assess purity.

- Elemental Analysis : Validation of C, H, and Si content (e.g., calculated for CHSi: C, 63.45%; H, 11.83%; Si, 16.50%) .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence the yield and purity of this compound?

Non-polar solvents (e.g., pentane, hexane) are preferred due to their compatibility with Grignard reagents and ease of product isolation. Polar solvents (e.g., THF) may increase reaction rates but complicate purification due to higher solubility of byproducts. Stirring speed (e.g., 500 rpm) ensures efficient mixing, while temperature control prevents exothermic side reactions. Optimization studies should compare solvent systems and monitor yields via GC-MS or H NMR .

Q. How can researchers reconcile contradictions in reported physicochemical properties of this compound across studies?

Q. What are the mechanistic insights into this compound’s reactivity in organometallic reactions?